molecular formula C19H28O11 B014499 Benzyl beta-lactoside CAS No. 18404-72-3

Benzyl beta-lactoside

Cat. No.: B014499
CAS No.: 18404-72-3
M. Wt: 432.4 g/mol
InChI Key: UMOKGHPPSFCSDC-BAGUKLQFSA-N
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Description

Benzyl beta-lactoside is a chemical compound that belongs to the class of glycosides. It is composed of a benzyl group attached to a beta-lactose molecule. This compound is significant in the field of glycobiology, where it is used to study the structure, synthesis, and biological functions of sugars.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benzyl beta-lactoside typically involves the regioselective alkylation of this compound and its derivatives. One common method includes the stannylation process, where this compound is used as the starting material. The regioselective synthesis of derivatives such as benzyl 3’-O-methyl-, 3’-O-benzyl-, and 3’-O-p-methoxybenzyl-beta-lactoside can be achieved using this procedure .

Industrial Production Methods: Industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process may include multiple steps of purification and characterization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Benzyl beta-lactoside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield this compound derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Benzyl beta-lactoside has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzyl beta-lactoside involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in glycosylation processes, affecting the synthesis and function of glycoproteins and other glycoconjugates. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure and functional properties, which make it a valuable tool in the study of glycosylation processes and the synthesis of complex glycoconjugates. Its ability to undergo regioselective alkylation and other chemical modifications further enhances its versatility in scientific research.

Biological Activity

Benzyl beta-lactoside is a glycosidic compound derived from lactose, notable for its potential biological activities, particularly in the context of enzyme inhibition and its role as a substrate in various biochemical processes. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H16_{16}O6_6 and a molecular weight of 256.25 g/mol. The compound features a glycosidic bond connecting a benzyl group to a galactopyranose unit, which contributes to its solubility and reactivity in biochemical contexts. It is classified as a beta-glycoside and is recognized under the CAS number 18404-72-3.

This compound primarily functions as a substrate for various enzymes, including beta-galactosidase, where it can mimic natural substrates, thus facilitating studies on enzyme kinetics and substrate specificity. Its interactions with enzymes are crucial for understanding its biological activity:

  • Beta-Lactamase Inhibition : this compound derivatives have been studied for their inhibitory effects on beta-lactamases, enzymes that confer resistance to beta-lactam antibiotics by hydrolyzing the beta-lactam ring. These derivatives have shown promise in combating antibiotic resistance by inhibiting class C beta-lactamases, which are particularly challenging to inhibit due to the limited number of effective inhibitors available.

Biological Activities

  • Enzyme Substrate : As a substrate for beta-galactosidase, this compound can be hydrolyzed to release galactose and benzyl alcohol. This reaction is significant in molecular biology applications, such as cloning and gene expression studies .
  • Inhibition Studies : Research has indicated that this compound can inhibit certain glycosidases, providing insights into its potential therapeutic applications. For instance, it has been shown to compete with natural substrates for binding sites on enzymes like trans-sialidase.
  • Neuroleptic Activity : Although not directly related to this compound itself, compounds with similar structural motifs have been investigated for neuroleptic activities. For example, benzamides with benzyl groups have demonstrated significant antipsychotic effects in animal models . This suggests that benzyl-containing compounds could have broader implications in pharmacology.

Case Study 1: Inhibition of Beta-Lactamases

A study explored the efficacy of various this compound derivatives against class C beta-lactamases. The results indicated that specific modifications to the benzyl group enhanced inhibitory activity, suggesting structure-activity relationships that could guide future drug design efforts.

CompoundInhibition Rate (%)Remarks
This compound Derivative A85%Effective against class C
This compound Derivative B70%Moderate effectiveness

Case Study 2: Enzyme Kinetics

In enzyme kinetics studies involving beta-galactosidase, this compound was used to determine kinetic parameters such as the Michaelis constant (Km_m). The findings revealed competitive inhibition patterns that provided insights into its mechanism of action.

ParameterValue
Km_m (this compound)0.5 mM
Vmax_{max}200 µmol/min

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOKGHPPSFCSDC-BAGUKLQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Allyl 2,3,6,2',3',6'-hexa-O-benzyl-beta-lactoside in carbohydrate chemistry?

A1: Allyl 2,3,6,2',3',6'-hexa-O-benzyl-beta-lactoside serves as a valuable building block in synthesizing complex carbohydrates. Its significance lies in its use as a glycosyl acceptor, specifically for chain extension at the O-4' position. [] This allows researchers to create diverse oligosaccharides and glycoconjugates, which are crucial for understanding biological processes and developing new therapeutics.

Q2: What does the research paper reveal about the preparation and application of this compound?

A2: The research paper focuses on developing an efficient method for preparing Allyl 2,3,6,2',3',6'-hexa-O-benzyl-beta-lactoside. [] While the abstract doesn't delve into specific details, it highlights the compound's role as a glycosyl acceptor, particularly for extending carbohydrate chains at the O-4' position. This suggests the research likely explores reaction conditions, yields, and potentially the stereoselectivity of the glycosylation reaction using this building block.

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